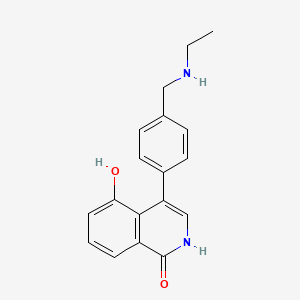![molecular formula C16H11ClN2O B11838922 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one CAS No. 64680-02-0](/img/structure/B11838922.png)
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one typically involves multi-step protocols starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with isatin or its derivatives, followed by a series of reactions including chlorination and methylation to introduce the desired functional groups .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce different halogens or alkyl groups .
Applications De Recherche Scientifique
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological outcomes such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-chloroquinazoline
- 6H-indolo[2,3-b]quinoxaline
- Imidazo[1,5-a]quinoline
Uniqueness
What sets 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one apart is its unique combination of functional groups and its specific structural configuration.
Propriétés
Numéro CAS |
64680-02-0 |
|---|---|
Formule moléculaire |
C16H11ClN2O |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11ClN2O/c1-18-15-12-5-3-2-4-10(12)9-19(15)14-7-6-11(17)8-13(14)16(18)20/h2-9H,1H3 |
Clé InChI |
RHISXBQDARNNJO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C3C=CC=CC3=CN2C4=C(C1=O)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)


![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)

![1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one](/img/structure/B11838881.png)



![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)

![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)
